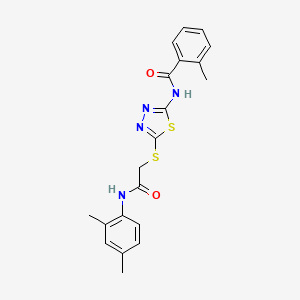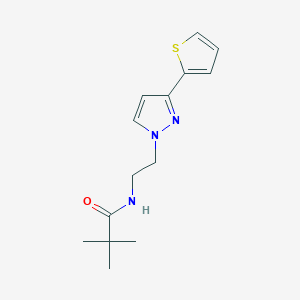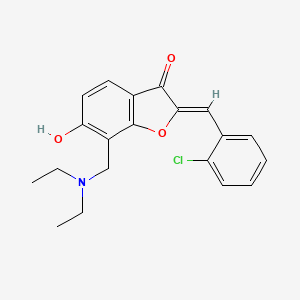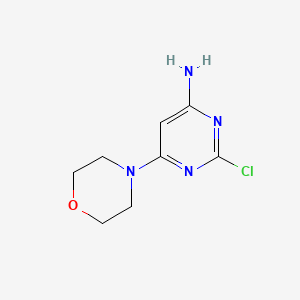![molecular formula C22H27N3O B2844432 2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide CAS No. 321848-39-9](/img/structure/B2844432.png)
2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide
Vue d'ensemble
Description
The compound is an amide, which is a type of organic compound that contains a carbonyl group (C=O) linked to a nitrogen atom . Amides play a crucial role in biochemistry and materials science .
Synthesis Analysis
While specific synthesis methods for this compound are not available, amides are typically synthesized through the reaction of a carboxylic acid with an amine or ammonia . The reaction involves the formation of a water molecule .Molecular Structure Analysis
Amides have a planar structure around the carbonyl group and the nitrogen atom, with the C-N-C and C-C=O angles close to 120 degrees . The carbonyl group’s polarity and the ability of the nitrogen atom to donate a pair of electrons result in the formation of a resonance structure, which contributes to the molecule’s stability .Chemical Reactions Analysis
Amides can undergo various reactions, including hydrolysis, which can occur under both acidic and alkaline conditions . This reaction results in the formation of a carboxylic acid and an amine or ammonia .Physical And Chemical Properties Analysis
The physical and chemical properties of amides depend on their specific structure. Generally, amides have high boiling points due to the presence of polar carbonyl groups and the ability to form hydrogen bonds . They are usually solid at room temperature .Applications De Recherche Scientifique
Catalytic Hydrogenation Applications
- The use of chiral diphosphines, related to 2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide, in the catalytic hydrogenation of α-acylaminoacrylic acids has been explored. These diphosphines act as effective homogeneous catalysts, yielding high optical purities of products such as N-benzoyl-(S)-leucine, N-benzoyl-(S)-phenylalanine, and N-acetyl-(S)-phenylalanine (Kashiwabara et al., 1980).
Study of Enaminoketones
- Research on N-substituted 3-amino-2-cyclohexen-1-ones, which share structural features with 2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide, has led to insights into their reactivity and potential applications. These enaminoketones react with various agents to yield products like 2-amino-6-oxo-1-cyclo-hexene-1-carboxamides, illustrating their versatility in chemical synthesis (Jirkovsky, 1974).
Inhibitory Studies in Immunology
- Compounds structurally similar to 2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide have been studied for their inhibitory effects on suppressor T lymphocytes (Ts). This research provides insights into potential immunomodulatory applications (Sahasrabudhe et al., 1987).
Advances in Cyanamide Chemistry
- The synthesis and application of alkyl and aryl substituted cyanamides, related to 2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide, in synthetic chemistry have been explored. These compounds are used in cycloaddition chemistry, aminocyanation reactions, and as electrophilic cyanide-transfer agents (Prabhath et al., 2017).
Synthesis of 2-Aminopyridines
- The iron-catalyzed formation of 2-aminopyridines from diynes and cyanamides, related to 2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide, is an important reaction showcasing the utility of these compounds in creating highly substituted pyridines in an efficient and regioselective manner (Lane et al., 2012).
Liquid-Phase Catalytic Oxidation
- Transition-metal complexes, involving structures similar to 2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide, are significant in industrial processes for liquid-phase catalytic oxidation. Innovations in these processes demonstrate the potential of these compounds in large-scale applications (Brégeault, 2003).
Safety And Hazards
Orientations Futures
The study and application of amides continue to be a significant area of research in various fields, including medicinal chemistry, materials science, and biochemistry. Future directions may include the development of new synthesis methods, the design of amides with specific properties, and the exploration of their potential applications .
Propriétés
IUPAC Name |
N-(benzhydrylideneamino)-2-(cyclohexylamino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-17(23-20-15-9-4-10-16-20)22(26)25-24-21(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-3,5-8,11-14,17,20,23H,4,9-10,15-16H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMCCWUZWZLIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321275 | |
| Record name | N-(benzhydrylideneamino)-2-(cyclohexylamino)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817864 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide | |
CAS RN |
321848-39-9 | |
| Record name | N-(benzhydrylideneamino)-2-(cyclohexylamino)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2844349.png)
![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2844350.png)
![2,5-dichloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2844352.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2844357.png)
![N-(3-(5-(m-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2844359.png)

![3,9-Dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844361.png)


![2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2844369.png)
![7-(3-methoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2844372.png)